molecular formula C21H21N3O2 B2848292 2-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}quinoline CAS No. 2380041-32-5

2-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}quinoline

Cat. No.: B2848292
CAS No.: 2380041-32-5
M. Wt: 347.418
InChI Key: IKLXQOCDMMKUBF-UHFFFAOYSA-N
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Description

2-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}quinoline is a complex organic compound that features a piperidine ring, a pyridine ring, and a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}quinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperidine intermediate.

    Formation of the Quinoline Ring: The quinoline ring is synthesized through a Friedländer synthesis, which involves the condensation of an aniline derivative with a carbonyl compound.

    Final Coupling: The final step involves coupling the piperidine-pyridine intermediate with the quinoline derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogenated reagents (e.g., bromine, chlorine) in the presence of a base or acid catalyst

Major Products Formed

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids

    Reduction: Formation of amines or alcohols

    Substitution: Formation of halogenated derivatives or other substituted aromatic compounds

Scientific Research Applications

Chemistry

In chemistry, 2-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions, such as cancer, infectious diseases, or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. For example, it may inhibit an enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate. Alternatively, it may act as an agonist or antagonist at a receptor, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    [3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinazoline: This compound features a quinazoline ring instead of a quinoline ring, which may result in different biological activities and chemical properties.

    [3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methanone: This compound lacks the quinoline ring, making it structurally simpler and potentially less bioactive.

    [3-(Pyridin-4-yloxymethyl)piperidin-1-yl]benzene: This compound contains a benzene ring instead of a quinoline ring, which may affect its chemical reactivity and biological activity.

Uniqueness

The uniqueness of 2-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}quinoline lies in its combination of three distinct aromatic rings, which provides a versatile scaffold for chemical modifications and potential bioactivity. Its structure allows for diverse interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-quinolin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-21(20-8-7-17-5-1-2-6-19(17)23-20)24-13-3-4-16(14-24)15-26-18-9-11-22-12-10-18/h1-2,5-12,16H,3-4,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLXQOCDMMKUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3C=C2)COC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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